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Compound of Interest

Compound Name: 3-Nitro-N-pentylaniline

CAS No.: 918499-57-7

Cat. No.: B13519576

Get Quote

Executive Summary
For researchers and drug development professionals, the accurate structural verification of

synthetic intermediates is a critical quality control checkpoint. 3-Nitro-N-pentylaniline (CAS:

918499-57-7), a highly versatile building block in pharmaceutical synthesis and materials

science, presents a unique nuclear magnetic resonance (NMR) profile due to the competing

electronic effects on its aromatic system PubChem[1].

This whitepaper provides an authoritative, in-depth analysis of the ¹H NMR spectrum of 3-
Nitro-N-pentylaniline. By dissecting the causality behind chemical shifts, detailing a self-

validating acquisition protocol, and mapping the exact spin-spin coupling networks, this guide

serves as a definitive reference for analytical chemists.

Molecular Architecture & Electronic Effects
The ¹H NMR spectrum of 3-Nitro-N-pentylaniline is governed by a classic "push-pull"

electronic system. The benzene ring is substituted by two functionally opposing groups:
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The Nitro Group (-NO₂ at C3): A powerful electron-withdrawing group (EWG). It removes

electron density from the ring via both inductive (-I) and resonance (-M) effects, strongly

deshielding the ortho and para protons.

The N-Pentylamino Group (-NHR at C1): A strong electron-donating group (EDG). The lone

pair on the nitrogen atom delocalizes into the aromatic π-system (+M effect), shielding the

ortho and para protons.

Because these groups are positioned meta to each other, their resonance effects do not

directly overlap on the same carbons, creating a highly anisotropic electronic environment. This

results in four distinct, non-equivalent aromatic protons (H2, H4, H5, H6) with widely separated

chemical shifts, unlike the overlapping multiplets often seen in mono-substituted benzenes.
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Electronic push-pull effects governing the aromatic 1H NMR chemical shifts.

Spectral Analysis and Peak Assignment
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Drawing upon baseline data for 3-nitroaniline ChemicalBook[2] and analogous N-alkylated

derivatives RSC[3], the ¹H NMR spectrum (400 MHz, CDCl₃) of 3-Nitro-N-pentylaniline can

be definitively assigned.

The Aromatic Region (6.80 – 7.60 ppm)
H4 (δ 7.50, ddd, J = 8.1, 2.0, 0.9 Hz): This proton is ortho to the nitro group and para to the

amine. The dominant deshielding effect of the -NO₂ group pushes this signal furthest

downfield. It couples strongly with H5 (ortho-coupling, ~8.1 Hz) and weakly with H2 (meta-

coupling, ~2.0 Hz).

H2 (δ 7.39, t, J = 2.1 Hz): Situated directly between the two substituents. It experiences

competing effects but is slightly more influenced by the proximity of the strongly deshielding

nitro group. It appears as a narrow triplet due to meta-coupling with both H4 and H6.

H5 (δ 7.27, t, J = 8.1 Hz): Located meta to both functional groups, H5 is relatively

unperturbed by resonance effects. Its chemical shift closely mirrors that of unsubstituted

benzene and often overlaps with the residual CHCl₃ solvent peak (7.26 ppm).

H6 (δ 6.87, ddd, J = 8.1, 2.3, 0.9 Hz): Positioned ortho to the electron-donating N-

pentylamino group and para to the nitro group. The +M effect of the nitrogen lone pair

significantly shields this proton, driving it upfield.

The Aliphatic & Amine Region (0.80 – 4.20 ppm)
Amine Proton (-NH, δ ~4.10, br s): Appears as a broad singlet due to quadrupolar relaxation

of the ¹⁴N nucleus and chemical exchange. This peak will disappear upon D₂O shake.

N-CH₂ (α-carbon, δ 3.16, t, J = 7.1 Hz): The methylene group directly attached to the

nitrogen is deshielded by the electronegative heteroatom, shifting it downfield relative to a

standard alkane.

Aliphatic Chain (β, γ, δ, ε carbons): The remaining pentyl chain exhibits standard aliphatic

splitting: a quintet at δ 1.64 for the β-CH₂, a multiplet around δ 1.35-1.40 for the γ and δ-CH₂

groups, and a terminal triplet at δ 0.91 for the ε-CH₃.

Quantitative Data Summary
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Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Assignment
/ Causality

H4 7.50 ddd 8.1, 2.0, 0.9 1H
Deshielded

by ortho -NO₂

H2 7.39 t 2.1 1H

Interstitial;

net

deshielding

H5 7.27 t 8.1 1H

Meta to both;

overlaps

CDCl₃

H6 6.87 ddd 8.1, 2.3, 0.9 1H
Shielded by

ortho -NHR

NH ~4.10 br s - 1H

Exchangeabl

e amine

proton

H1' (α) 3.16 t 7.1 2H
Deshielded

by adjacent N

H2' (β) 1.64 quintet 7.1 2H
Aliphatic

chain

H3', H4' 1.35 - 1.40 m - 4H
Aliphatic

chain

H5' (ε) 0.91 t 7.0 3H
Terminal

methyl

Experimental Protocol: Self-Validating NMR
Acquisition
To accurately resolve the fine J-couplings (specifically the ~2.0 Hz meta-couplings) required to

differentiate H2, H4, and H6, a rigorous, self-validating acquisition protocol must be followed.
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Step-by-Step Methodology
Sample Preparation:

Dissolve exactly 15 mg of highly pure 3-Nitro-N-pentylaniline in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

Causality: CDCl₃ is selected not only for its excellent solubilizing properties for moderately

polar secondary anilines but also because its residual proton signal (7.26 ppm) serves as

a secondary internal reference, while TMS (0.00 ppm) provides the primary zero-point

calibration.

Instrument Setup & Tuning:

Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer.

Tune and match the probe to the ¹H frequency to maximize the signal-to-noise ratio (SNR)

and ensure optimal RF pulse delivery.

Shimming & Locking:

Lock the spectrometer to the deuterium frequency of CDCl₃.

Perform automated gradient shimming (TopShim or equivalent), followed by manual

optimization of the Z1 and Z2 gradients.

Validation Checkpoint (Self-Validating System):

Acquire a single-scan dummy spectrum (NS=1).

Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm.

Action: If FWHM > 1.0 Hz, reject the shim state and re-optimize. Poor magnetic

homogeneity will artificially broaden the peaks, completely obscuring the critical 2.1 Hz

meta-coupling of H2, rendering the spectrum uninterpretable.

Data Acquisition:
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Pulse Sequence: Standard 30-degree pulse (zg30).

Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation of

the aromatic protons, ensuring accurate integration.

Number of Scans (NS): 16.

Acquisition Time (AQ): ~3.0 seconds to provide sufficient digital resolution.

Processing:

Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz prior to

Fourier Transformation (FT).

Perform zero-order and first-order phase correction manually to ensure symmetrical peak

shapes.

Sample Prep
(15 mg in 0.6 mL CDCl3)

Lock & Shim
(Z0, Z1, Z2 optimization)

 Insert into Magnet

Validation Check
(TMS FWHM < 1.0 Hz)

 Achieve Homogeneity Fail Check (Re-shim)

Data Acquisition
(NS=16, D1=2s)

 Pass Check

FID Processing
(FT, Phase Corr)

 Time-Domain Data

Click to download full resolution via product page

Standard operational workflow for 1H NMR acquisition of substituted anilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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